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Amylin (rat)

Cat. No.: B612752
CAS No.: 124447-81-0
M. Wt: 3920.44
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Rat Amylin as a Research Model

The significance of rat amylin as a research model stems directly from its non-amyloidogenic properties, which stand in stark contrast to its human counterpart. This fundamental difference allows for the investigation of the physiological roles of amylin without the confounding variable of amyloid-induced toxicity.

Key advantages of using rat models in amylin research include:

Dissecting Physiology from Pathology: Because rat amylin does not form harmful amyloid deposits, researchers can study its normal physiological functions in a clean system. This has been crucial in understanding its role in glucose homeostasis and appetite regulation. uzh.chnih.gov

Understanding Amyloidogenesis: By comparing the sequences of human and rat amylin, scientists have identified the specific amino acid residues responsible for amyloid formation. plos.orgresearchgate.net This has provided critical insights into the molecular mechanisms of protein misfolding and aggregation, which are relevant to a range of diseases beyond type 2 diabetes.

Preclinical Drug Development: Rat models have been indispensable for the preclinical evaluation of therapeutic agents targeting the amylin system. nih.govsochob.cl The development of pramlintide, a synthetic analog of human amylin with modifications to prevent aggregation, was heavily reliant on studies in rodent models. researchgate.netacs.org

Investigating Neuroendocrine Functions: Amylin has been shown to act on the brain to regulate food intake and body weight. mdpi.comusda.gov Rat models have been instrumental in mapping the neural circuits and receptor systems through which amylin exerts these effects. nih.govmdpi.com

The structural differences between human and rat amylin are central to their divergent behaviors. The following table highlights the key amino acid substitutions that confer non-amyloidogenic properties to the rat peptide.

Residue PositionHuman AmylinRat AmylinSignificance
18Histidine (H)Arginine (R)Contributes to altered electrostatic interactions. plos.org
23Phenylalanine (F)Leucine (L)Reduces hydrophobicity in a critical aggregation-prone region. plos.org
25Alanine (B10760859) (A)Proline (P)Disrupts β-sheet formation, a key step in amyloidogenesis. plos.orgresearchgate.net
26Isoleucine (I)Valine (V)Alters side-chain packing and aggregation propensity. plos.org
28Serine (S)Proline (P)Further disrupts β-sheet formation. plos.orgresearchgate.net
29Serine (S)Proline (P)Reinforces the disruption of β-sheet structures. plos.orgresearchgate.net

These differences, particularly the introduction of proline residues, significantly alter the secondary structure of rat amylin, favoring a more soluble and non-aggregating conformation. plos.org While human amylin readily forms β-sheets, a key structural feature of amyloid fibrils, rat amylin has a reduced propensity to adopt this conformation. plos.orgplos.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₆₇H₂₇₂N₅₂O₅₃S₂ B612752 Amylin (rat) CAS No. 124447-81-0

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-16-(2-amino-2-oxoethyl)-19-[[(2S)-2,6-diaminohexanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C167H272N52O53S2/c1-72(2)53-95(136(243)185-66-122(237)217-50-30-38-111(217)154(261)211-125(78(13)14)158(265)204-105(56-75(7)8)164(271)219-52-32-40-113(219)165(272)218-51-31-39-112(218)155(262)216-130(86(22)227)162(269)203-104(64-120(176)235)146(253)209-123(76(9)10)156(263)184-65-121(236)189-106(67-220)149(256)201-102(62-118(174)233)147(254)215-129(85(21)226)161(268)193-94(131(177)238)57-88-41-43-89(228)44-42-88)195-143(250)100(60-116(172)231)199-144(251)101(61-117(173)232)200-150(257)107(68-221)206-151(258)108(69-222)205-138(245)92(37-29-49-183-167(180)181)191-157(264)124(77(11)12)210-145(252)97(55-74(5)6)197-141(248)98(58-87-33-24-23-25-34-87)198-142(249)99(59-115(171)230)194-132(239)79(15)186-140(247)96(54-73(3)4)196-137(244)91(36-28-48-182-166(178)179)190-139(246)93(45-46-114(170)229)192-160(267)127(83(19)224)212-133(240)80(16)187-152(259)109-70-273-274-71-110(207-135(242)90(169)35-26-27-47-168)153(260)202-103(63-119(175)234)148(255)214-126(82(18)223)159(266)188-81(17)134(241)213-128(84(20)225)163(270)208-109/h23-25,33-34,41-44,72-86,90-113,123-130,220-228H,26-32,35-40,45-71,168-169H2,1-22H3,(H2,170,229)(H2,171,230)(H2,172,231)(H2,173,232)(H2,174,233)(H2,175,234)(H2,176,235)(H2,177,238)(H,184,263)(H,185,243)(H,186,247)(H,187,259)(H,188,266)(H,189,236)(H,190,246)(H,191,264)(H,192,267)(H,193,268)(H,194,239)(H,195,250)(H,196,244)(H,197,248)(H,198,249)(H,199,251)(H,200,257)(H,201,256)(H,202,260)(H,203,269)(H,204,265)(H,205,245)(H,206,258)(H,207,242)(H,208,270)(H,209,253)(H,210,252)(H,211,261)(H,212,240)(H,213,241)(H,214,255)(H,215,254)(H,216,262)(H4,178,179,182)(H4,180,181,183)/t79-,80-,81-,82+,83+,84+,85+,86+,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,123-,124-,125-,126-,127-,128-,129-,130-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQDOUOEJSDDQH-BJQYWQRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)N)NC(=O)C(CCCCN)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)O)CC(=O)N)NC(=O)[C@H](CCCCN)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C167H272N52O53S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3920 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Structural Biology of Rat Amylin

Gene Expression and Transcriptional Regulation

The gene encoding rat amylin is primarily expressed in the pancreatic β-cells, where it is co-secreted with insulin (B600854). mdpi.combioscientifica.com The expression of the amylin gene is regulated by various factors, including metabolic state and hormonal influences. physiology.orgum.es

Amylin mRNA is abundantly found in the pancreatic islets of Langerhans. pnas.orgnih.gov Its expression is closely linked to that of insulin, with both genes sharing common regulatory promoter elements. uzh.chmdpi.comresearchgate.net The concentration of amylin mRNA in the pancreas is approximately 10% of that of insulin mRNA. bioscientifica.com Studies have shown that when the β-cell population is depleted, the levels of both amylin and insulin mRNAs decrease to a similar extent, highlighting their coordinated regulation. bioscientifica.com

While the pancreas is the primary site of amylin synthesis, its mRNA has also been detected in various other tissues in rodents. doi.org These include the gastrointestinal tract (stomach and pylorus), dorsal root ganglia, and the lung. bioscientifica.comdoi.orgnih.govcapes.gov.br The levels of amylin mRNA in these extra-pancreatic tissues are significantly lower than in the pancreas. doi.org Amylin protein has also been identified in several regions of the rat brain, including the olfactory bulb, cerebral cortex, dentate gyrus, thalamus, hypothalamus, cerebellum, and brain stem. mdpi.comresearchgate.netnih.gov

Below is a table summarizing the distribution of amylin mRNA in various rodent tissues.

TissuePresence of Amylin mRNAReference
Pancreatic IsletsHigh pnas.orgbioscientifica.comnih.gov
StomachLow bioscientifica.comdoi.orgnih.gov
Dorsal Root GangliaLow bioscientifica.comdoi.orgnih.gov
LungVery Low bioscientifica.comdoi.org
BrainPresent mdpi.comdoi.orgresearchgate.net

Steroid hormones have been shown to influence amylin protein expression in the rat brain. mdpi.comresearchgate.net In immature female rats, administration of 17β-estradiol led to an increase in amylin protein levels in the cerebral cortex. researchgate.netresearchgate.net Conversely, progesterone (B1679170) and dexamethasone (B1670325) significantly decreased amylin protein expression in both the cerebral cortex and the ventral tegmental area. mdpi.comresearchgate.net These effects could be reversed by their respective antagonists, suggesting a direct regulatory role of these steroid hormones. mdpi.comresearchgate.net

The metabolic state of the rat significantly impacts amylin gene expression. physiology.org Fasting for 48 hours has been shown to markedly reduce both IAPP and insulin mRNA levels in rats. physiology.orgnih.gov Subsequent glucose administration dose-dependently increases the expression of both mRNAs. physiology.org This parallel regulation by glucose suggests a crucial role for amylin in glucose homeostasis. physiology.org In contrast, a period of starvation was found to reduce pancreatic IAPP mRNA by approximately 60%, while having no significant effect on IAPP mRNA in the stomach. nih.gov Furthermore, food restriction in pregnant rats has been shown to decrease placental amylin mRNA and protein levels. um.esnih.gov

Hormonal Influences on Rat Amylin Gene Expression

Precursor Processing and Peptide Maturation

The production of mature, biologically active amylin involves a series of post-translational modifications of its precursor, proamylin. wikipedia.orgsinobiological.com The 93-amino acid rat amylin precursor is translated from a 0.9-kilobase mRNA. pnas.orgnih.gov This precursor, also referred to as pre-pro-amylin, contains a 22-amino acid signal peptide that is rapidly cleaved after translation to yield the 67-amino acid proamylin. mdpi.comwikidoc.org

Proamylin is then processed by prohormone convertases. Prohormone convertase 1/3 (PC1/3) cleaves the C-terminus, while prohormone convertase 2 (PC2) cleaves the N-terminus. wikipedia.orgplos.org Following these cleavages, carboxypeptidase E removes the terminal lysine (B10760008) and arginine residues. wikipedia.orgwikidoc.org The resulting terminal glycine (B1666218) allows the enzyme peptidylglycine alpha-amidating monooxygenase (PAM) to add an amine group to the C-terminus. wikipedia.orgwikidoc.org Finally, a disulfide bond is formed between the cysteine residues at positions 2 and 7, completing the maturation of the 37-amino acid amylin peptide. wikipedia.orgwikidoc.org

The table below outlines the key enzymes involved in the processing of rat proamylin.

EnzymeFunction in Proamylin ProcessingReference
Prohormone Convertase 1/3 (PC1/3)Cleavage at the C-terminus wikipedia.orgplos.org
Prohormone Convertase 2 (PC2)Cleavage at the N-terminus wikipedia.orgplos.org
Carboxypeptidase ERemoval of terminal basic residues wikipedia.orgwikidoc.org
Peptidylglycine alpha-amidating monooxygenase (PAM)C-terminal amidation wikipedia.orgwikidoc.org

Post-Translational Modifications and Bioactivity Determinants

Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone produced by the β-cells of the pancreas. raybiotech.comwikipedia.org The initial product is a larger precursor protein, pro-islet amyloid polypeptide (proIAPP), which undergoes several crucial post-translational modifications to become the biologically active hormone. raybiotech.comwikidoc.orgresearchgate.net

The process involves proteolytic cleavage of the pro-peptide at both the N-terminus and C-terminus by enzymes, including proprotein convertases PC1/3 and PC2, and carboxypeptidase E. wikidoc.orgresearchgate.net Two key modifications are essential for the full biological activity of rat amylin. researchgate.net The first is the formation of a disulfide bond between the two cysteine residues at positions 2 and 7, creating a looped structure at the N-terminus. researchgate.netnih.gov The second is the amidation of the C-terminal tyrosine residue (Tyr37). researchgate.net These modifications are critical for the peptide's ability to bind to its receptors and exert its physiological effects, such as regulating glucose metabolism. researchgate.netrndsystems.comtocris.com The bioactivity of rat amylin is expressed through its function as a potent agonist for amylin, calcitonin, and other related receptors. rndsystems.comtocris.commedchemexpress.com

ModificationLocationEnzyme/ProcessSignificance
Proteolytic CleavageN-terminus & C-terminusProprotein convertases (PC1/3, PC2), Carboxypeptidase EReleases the 37-amino acid peptide from the proIAPP precursor. wikidoc.orgresearchgate.net
Disulfide BondBetween Cysteine-2 and Cysteine-7Intramolecular oxidationForms a critical N-terminal loop required for bioactivity. researchgate.netnih.gov
C-terminal AmidationTyrosine-37Peptidylglycine alpha-amidating monooxygenase (PAM)Essential for full biological activity and receptor binding. wikidoc.orgresearchgate.net

Solution State Conformations and Conformational Dynamics

In aqueous solution, rat amylin is predominantly an intrinsically disordered peptide, meaning it does not adopt a single, rigid three-dimensional structure. plos.orgnih.gov Instead, it exists as a dynamic ensemble of conformations. nih.govnih.gov Research combining molecular dynamics simulations with experimental techniques like NMR and circular dichroism has revealed that rat amylin is in equilibrium between two main conformational states: a random-coil and a partially folded state. nih.govnih.govcore.ac.uk

The folded conformation is characterized by a transient α-helical segment, typically spanning residues 7 to 17 or 5 to 19. nih.govcore.ac.uknih.gov The rest of the peptide remains in a flexible, random-coil-like state. nih.gov The stability of this helical structure is marginal; at room temperature, the folded state is slightly more stable, but the random-coil conformation becomes predominant as the temperature increases. nih.govnih.gov Upon interaction with a membrane-mimicking environment, such as detergent micelles, rat amylin adopts a more stable and well-defined α-helical structure, suggesting that membrane binding influences its conformation. plos.orgacs.org This dynamic behavior is a key feature of its molecular biology, distinguishing it from more structured peptides.

ConformationDescriptionConditions
Random-CoilLacks a defined secondary structure; highly flexible.Predominant state in aqueous solution, especially at higher temperatures. plos.orgnih.govnih.gov
α-HelicalA transient helical structure forms in the N-terminal region (residues ~7-17).Exists in equilibrium with the random-coil state in solution; slightly more stable at room temperature. nih.govnih.govnih.gov
Membrane-BoundA more stable and extended α-helical structure.Occurs upon binding to lipid micelles or bilayers. plos.orgacs.org

Comparative Structural Analysis: Rat vs. Human Amylin

While rat and human amylin share over 80% amino acid sequence identity and perform similar physiological roles, their structural properties differ significantly, leading to vastly different pathological outcomes. nih.govcore.ac.uk Human amylin is highly prone to aggregation, forming amyloid fibrils that are a pathological hallmark of type 2 diabetes. plos.orgresearchgate.net In contrast, rat amylin is non-amyloidogenic under physiological conditions. plos.orgnih.govanaspec.com

This critical difference is attributed to six amino acid substitutions between the two species. plos.organaspec.com The most significant of these are three proline residues at positions 25, 28, and 29 in the rat sequence, which replace alanine (B10760859) and serine residues in human amylin. nih.govplos.org Proline is known as a "helix breaker" and disrupts the formation of β-sheet secondary structures, which are the foundation of amyloid fibrils. plos.org Consequently, while human amylin can form transient β-hairpin structures that act as precursors to aggregation, the proline substitutions in rat amylin prevent the formation of these structures. plos.orgnih.gov

Both peptides exhibit a similar transient α-helical structure near the N-terminus (residues 7-17), a region where their sequences are identical. nih.govnih.govplos.org However, the C-terminal region, which is responsible for amyloid formation in the human variant, remains disordered in rat amylin due to the disruptive influence of the proline residues. plos.orgnih.gov Therefore, while the equilibrium conformations of the monomers in solution are remarkably similar, the inability of rat amylin to adopt transient β-strand structures in its C-terminal domain is the key determinant of its non-amyloidogenic nature. plos.orgnih.gov

FeatureRat AmylinHuman Amylin
Amino Acid Sequence KCNTATCATQRLANFLVR SSNNLGPVLPP TNVGSNTYKCNTATCATQRLANFLVH SSNNFGAILS S**TNVGSNTY
Key Differences Arg18, Leu23, Pro25, Val26, Pro28, Pro29His18, Phe23, Ala25, Ile26, Ser28, Ser29
Amyloidogenesis Non-amyloidogenic. plos.orgnih.govHighly amyloidogenic. plos.orgresearchgate.net
Secondary Structure Predominantly random-coil with a transient N-terminal α-helix; C-terminus is disordered due to prolines. plos.orgnih.govnih.govCan form transient β-hairpins in the C-terminal region, leading to β-sheet-rich fibrils. plos.orgnih.gov
Pathological Significance Does not form amyloid deposits. nih.govForms amyloid deposits in pancreatic islets, contributing to β-cell death in type 2 diabetes. researchgate.net

Amylin Receptor Systems and Signaling in Rats

Amylin Receptor Subtype Characterization

Amylin receptors are not encoded by a single gene but are heterodimeric complexes, a characteristic that gives rise to their subtype diversity. nih.govportlandpress.com This complex nature allows for a nuanced regulation of Amylin's effects.

The fundamental components of Amylin receptors are the Calcitonin Receptor (CTR), a class B G protein-coupled receptor (GPCR), and a member of the Receptor Activity-Modifying Protein (RAMP) family. researchgate.netoup.comresearchgate.net RAMPs are single-pass transmembrane proteins with three known subtypes: RAMP1, RAMP2, and RAMP3. oup.comresearchgate.net While the CTR can be expressed on the cell surface by itself and functions as a high-affinity receptor for calcitonin, its association with a RAMP is essential for forming a high-affinity binding site for Amylin. nih.govoup.com

The specific RAMP subtype that complexes with the CTR determines the resulting Amylin receptor (AMY) subtype. researchgate.netresearchgate.netresearchgate.net

AMY1 Receptor: Formed by the association of CTR with RAMP1. researchgate.netresearchgate.net

AMY2 Receptor: Formed by the association of CTR with RAMP2. researchgate.netresearchgate.net

AMY3 Receptor: Formed by the association of CTR with RAMP3. researchgate.netresearchgate.net

In rats, the CTR has at least two splice variants, CTR(a) and CTR(b), which adds another layer of complexity to the potential receptor subtypes. portlandpress.comuzh.ch The formation of these receptor complexes occurs in the endoplasmic reticulum, and the RAMPs act as chaperones, facilitating the transport of the mature receptor to the cell surface. uzh.ch

The best-characterized Amylin receptor subtypes in rats are the AMY1(a) and AMY3(a) receptors, which are formed by the co-expression of the rat CTR(a) splice variant with either rRAMP1 or rRAMP3, respectively. nih.gov Both of these subtypes bind rat Amylin with high affinity. nih.gov There is a notable distinction in ligand affinity compared to the CTR alone; RAMP1 and RAMP3 co-expression leads to a marked increase in Amylin's potency for inducing cAMP production. oup.com

The functional generation of the AMY2 receptor subtype appears to be more conditional and dependent on the specific cell type and the CTR isoform present. portlandpress.comuzh.ch Studies have shown that in certain cell lines, RAMP2 co-expression with CTR(a) results in only a weak induction of the Amylin receptor phenotype. oup.com

Pharmacological studies reveal some species-specific differences. For example, the rat AMY3A receptor demonstrates a higher affinity for Calcitonin Gene-Related Peptide (CGRP) than the human AMY3A receptor. nih.gov The profile of peptide interaction at AMY1 receptors is similar to that observed in endogenous Amylin receptors in certain mouse and rat tissues, which feature high affinity for both Amylin and CGRP. portlandpress.com

Ligand Binding and Receptor Affinity Profiles

The pharmacological profile of rat Amylin receptors is defined by their binding affinities for various endogenous peptide ligands and their sensitivity to specific antagonists.

Rat Amylin receptors exhibit distinct potency profiles for the calcitonin family of peptides. Rat Amylin (rAmylin) is the most potent agonist at the rAMY1(a) and rAMY3(a) receptor subtypes. nih.gov Rat α-CGRP is equipotent to rAmylin at both of these receptor subtypes, highlighting significant cross-reactivity. nih.gov In contrast, rat Adrenomedullin (AM) and Adrenomedullin 2 (also known as Intermedin) can activate all three receptor subtypes but are most effective at the rAMY3(a) receptor. nih.gov Rat Calcitonin (rCT) is the most potent agonist for the rCT(a) receptor when it is not complexed with a RAMP. nih.gov

Agonist Potency (pEC₅₀) at Rat Amylin Receptors
AgonistrCT(a) ReceptorrAMY1(a) ReceptorrAMY3(a) ReceptorReference
Rat Amylin8.119.749.97 rndsystems.comtocris.com
Rat α-CGRP7.79.79.8 nih.gov
Rat Adrenomedullin7.58.39.1 nih.gov
Rat Calcitonin9.57.47.4 nih.gov

Several peptide-based antagonists have been characterized at rat Amylin receptors. The antagonists AC187, AC413, and the salmon calcitonin fragment sCT(8-32) are all potent antagonists at rCT(a), rAMY1(a), and rAMY3(a) receptors. nih.gov The CGRP receptor antagonist, rαCGRP(8-37), demonstrates selectivity for rAMY receptors over the rCT(a) receptor. nih.gov The Amylin fragment rAmylin(8-37) acts as a weak antagonist, showing greater effectiveness at the rAMY1(a) receptor compared to the rAMY3(a) receptor. nih.gov Despite these observations, no antagonist tested to date has been able to effectively distinguish between the rAMY1(a) and rAMY3(a) receptor subtypes. nih.gov

Antagonist Potency (pKB) at Rat Amylin Receptors
AntagonistrAMY1(a) ReceptorrAMY3(a) ReceptorReference
AC1878.58.5 nih.gov
AC4138.78.6 nih.gov
sCT(8-32)8.38.3 nih.gov
rαCGRP(8-37)8.28.1 nih.gov
rAmylin(8-37)5.8<5.5 nih.gov

Intracellular Signaling Pathways Activated by Amylin Receptors

Activation of Amylin receptors, which are G protein-coupled, initiates several intracellular signaling cascades. nih.govnih.gov The primary and most well-documented pathway involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels, presumably through coupling to Gαs proteins. oup.com This elevation in cAMP subsequently activates downstream effectors such as Protein Kinase A (PKA). frontiersin.org

In addition to the cAMP pathway, Amylin receptor activation can trigger other signaling events, including the mobilization of intracellular calcium (Ca²⁺) and the activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and Akt pathways. oup.comresearchgate.net The activation of ERK may involve β-arrestin.

Interestingly, RAMPs appear to play a crucial role in selectively modulating these signaling pathways. oup.com The interaction between the CTR and RAMPs leads to a significant (20- to 30-fold) enhancement in Amylin's potency for cAMP production. oup.com In contrast, the potentiation for Ca²⁺ mobilization or ERK1/2 activation is much weaker (2- to 5-fold). oup.com This suggests that RAMPs do more than just alter ligand binding; they also influence the receptor's G protein-coupling efficiency and signaling profile. researchgate.netoup.com

Anatomical Distribution of Amylin Receptors in Rat Tissues

The physiological effects of amylin in rats are dictated by the specific locations of its receptors throughout the body. These receptors, which are heterodimeric complexes of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP), are found in both the central nervous system and various peripheral tissues. frontiersin.orgnih.gov The specific combination of CTR isoforms (CTRa and CTRb) and RAMP subtypes (RAMP1, RAMP2, and RAMP3) gives rise to different amylin receptor subtypes (AMY1, AMY2, and AMY3), each with distinct pharmacological properties. frontiersin.orgresearchgate.net

Central Nervous System Receptor Mapping

In the rat brain, amylin binding sites are widespread, with notable concentrations in areas crucial for regulating energy balance, appetite, and fluid homeostasis. frontiersin.orgnih.gov Autoradiography studies using radiolabeled rat amylin have provided a detailed map of these receptor locations. nih.govunimelb.edu.au

High to moderate densities of amylin binding sites are consistently observed in several key regions:

Hindbrain: The area postrema (AP), nucleus of the solitary tract (NTS), locus coeruleus, and dorsal raphe are prominent sites of amylin receptor expression. nih.govcdnsciencepub.com The AP, a circumventricular organ lacking a complete blood-brain barrier, is a primary target for circulating amylin. nih.govnih.gov Neurons in the AP are directly activated by peripheral amylin, initiating downstream signaling cascades that influence food intake. nih.govnih.gov Single-cell analyses have confirmed that individual neurons within the rat AP co-express the necessary components for functional amylin receptors, including CTRa, RAMP1, RAMP2, and RAMP3. nih.govuzh.ch

Hypothalamus: Various hypothalamic nuclei, including the medial preoptic area, dorsomedial hypothalamic nucleus, medial tuberal nucleus, and the ventrolateral subnucleus of the ventromedial hypothalamic nucleus, exhibit significant amylin binding. nih.gov Amylin-like immunoreactivity has also been detected in hypothalamic areas, suggesting a role for locally produced amylin in these regions. sigmaaldrich.com

Limbic System: The nucleus accumbens, particularly the mid-caudal region, the fundus striati, the bed nucleus of the stria terminalis, and the central and medial amygdaloid nuclei show high to moderate levels of amylin receptors. nih.gov These areas are involved in reward processing and emotional regulation, suggesting a potential role for amylin in modulating the rewarding aspects of food.

Other Brain Regions: The subfornical organ and the vascular organ of the lamina terminalis, both circumventricular organs, also display high densities of amylin binding sites. nih.gov Additionally, amylin protein has been identified in the olfactory bulb, cerebral cortex, dentate gyrus, thalamus, and cerebellum of the immature rat brain. mdpi.com

The distribution of amylin receptors in the rat brain is distinct from that of calcitonin gene-related peptide (CGRP) receptors in many areas, supporting the existence of unique amylin receptor populations. researchgate.netsigmaaldrich.com

Table 1: Distribution of Amylin Receptors in the Rat Central Nervous System

Brain RegionReceptor DensityKey Functions
Hindbrain
Area Postrema (AP)HighSatiety signaling, emesis
Nucleus of the Solitary Tract (NTS)HighVisceral sensory integration
Locus CoeruleusHighArousal, stress response
Dorsal RapheHighMood regulation, autonomic function
Hypothalamus
Medial Preoptic AreaModerate to HighFluid balance, thermoregulation
Dorsomedial Hypothalamic NucleusModerate to HighFeeding behavior, circadian rhythms
Ventromedial Hypothalamic NucleusModerate to HighSatiety, energy expenditure
Limbic System
Nucleus AccumbensModerate to HighReward, motivation
Amygdala (Central and Medial)ModerateEmotional processing, fear
Bed Nucleus of the Stria TerminalisModerateStress response, anxiety
Circumventricular Organs
Subfornical OrganHighFluid and electrolyte balance
Vascular Organ of the Lamina TerminalisHighFluid and electrolyte balance

Peripheral Tissue Receptor Localization

While the central effects of amylin are well-documented, its receptors are also present in various peripheral tissues, indicating a broader physiological role.

Kidney: High-affinity binding sites for amylin have been identified in the renal cortex of rats. physiology.org The binding is primarily associated with the distal tubules and potentially the juxtaglomerular apparatus. This localization suggests a role for amylin in renal function, possibly influencing renin secretion and blood pressure regulation. physiology.org

Gastrointestinal Tract: Amylin is expressed in endocrine cells of the gastrointestinal tract. mdpi.com This suggests a paracrine or autocrine role for amylin in modulating digestive processes.

Sensory Neurons: Islet amyloid polypeptide (amylin) is expressed in sensory neurons, specifically in the dorsal root ganglia and the spinal cord. mdpi.com This finding points to a potential involvement of amylin in sensory processing.

The characterization of amylin receptors in peripheral tissues is an ongoing area of research, and the full extent of their distribution and function is still being elucidated.

Table 2: Localization of Amylin Receptors in Rat Peripheral Tissues

TissueLocation of ReceptorsPotential Functions
KidneyRenal Cortex (Distal Tubules, Juxtaglomerular Apparatus)Regulation of renin secretion, blood pressure
Gastrointestinal TractEndocrine cellsModulation of digestion
Sensory NeuronsDorsal Root Ganglia, Spinal CordSensory processing

Physiological Roles and Regulatory Mechanisms of Amylin in Rats

Metabolic Homeostasis Regulation

Amylin contributes to metabolic homeostasis through a variety of mechanisms that primarily regulate the appearance of glucose in the circulation and influence energy balance.

Glucoregulatory Actions and Mechanisms

Amylin complements the actions of insulin (B600854) in postprandial glucose control. oup.com While insulin facilitates the uptake of glucose from the blood into tissues, amylin's primary glucoregulatory function is to control the rate of glucose appearance in the bloodstream. mdpi.com This is achieved through several coordinated actions. One of the key mechanisms is the stimulation of muscle glycogenolysis through the activation of muscle glycogen (B147801) phosphorylase. mdpi.com Additionally, amylin has been shown to have an inhibitory effect on insulin secretion, although the physiological relevance of this action is still under investigation. mdpi.com

Modulation of Gastric Emptying Dynamics

A well-established role of amylin in rats is the inhibition of gastric emptying. mdpi.comnih.govphysiology.org By slowing the rate at which stomach contents are released into the small intestine, amylin delays the absorption of meal-derived nutrients, including glucose, into the circulation. mdpi.com This effect is potent and dose-dependent. physiology.org Studies in spontaneously diabetic BB/Wistar rats have demonstrated that amylin administration effectively slows gastric emptying. nih.gov The mechanism underlying this action is thought to involve the central nervous system, specifically influencing the parasympathetic input to the stomach via neurons in the brainstem that regulate vagal nerve activity. mdpi.comnih.gov However, this inhibitory effect of amylin on gastric emptying is overridden by hypoglycemia, suggesting a "fail-safe" mechanism to ensure nutrient availability during periods of low blood glucose. capes.gov.br Research indicates that amylin's effect on gastric emptying is mediated through its receptors in the area postrema (AP) of the hindbrain. mdpi.comuzh.ch

Table 1: Effect of Amylin on Gastric Emptying in Rats

Experimental ModelObservationProposed MechanismReference
Spontaneously diabetic BB/Wistar ratsAdministration of amylin slows the rate of gastric emptying.Influence on parasympathetic input to the stomach via brainstem neurons and the vagus nerve. nih.gov
Conscious ratsIntravenous infusion of amylin inhibits gastric emptying in a dose-dependent manner.Hormonal signal to the brain to inhibit gastric emptying. physiology.org
Fasted SD ratsHypoglycemia induced by insulin infusion reverses amylin's inhibition of gastric emptying.Central "fail-safe" mechanism overriding amylin's effect during low blood glucose. capes.gov.br

Influence on Glucagon (B607659) Secretion

Amylin plays a crucial role in regulating the secretion of glucagon, another pancreatic hormone. Specifically, amylin inhibits nutrient-stimulated glucagon secretion, particularly in the postprandial state. mdpi.comresearchgate.net This action is significant because it suppresses hepatic gluconeogenesis (the production of glucose by the liver), further contributing to the control of post-meal blood glucose levels. mdpi.com Importantly, amylin's inhibitory effect on glucagon secretion is selective; it does not suppress glucagon release during hypoglycemia, ensuring that the body's counter-regulatory response to low blood sugar remains intact. mdpi.comuzh.chphysiology.org Research in anesthetized rats has shown that amylin inhibits arginine-induced glucagon secretion but not hypoglycemia-induced glucagon secretion, suggesting the effect is likely mediated extrinsically to the pancreas, possibly through the central nervous system. physiology.org

Effects on Energy Expenditure and Thermogenesis

Amylin has been shown to influence energy expenditure in rats. physiology.org Chronic peripheral administration of amylin can lead to an increase in metabolic rate. physiology.org Studies in diet-induced obese rats have demonstrated that amylin treatment increases energy expenditure. oup.comnih.gov This effect may be, in part, secondary to the reduction in body fat and relative preservation of lean body mass, which is more metabolically active. physiology.orgnih.gov However, there is also evidence for a more direct effect on thermogenesis. Central administration of amylin has been shown to increase body temperature by inducing sympathetic activity to brown adipose tissue (BAT), a key site for thermogenesis. tandfonline.com

Table 2: Research Findings on Amylin and Energy Expenditure in Rats

Study TypeRat ModelKey FindingReference
Chronic peripheral infusionDiet-induced obese ratsAmylin treatment increased energy expenditure. oup.comnih.gov
Chronic subcutaneous infusionHigh-fat fed ratsAmylin infusion was associated with an increased metabolic rate. physiology.org
Central administration (ICV)Not specifiedAmylin increases body temperature by inducing sympathetic activity to brown adipose tissue (BAT). tandfonline.com

Substrate Utilization and Lipid Metabolism Interactions

Amylin influences not only glucose metabolism but also lipid metabolism and substrate utilization. In diet-induced obese rats, amylin treatment led to a greater loss of fat mass compared to pair-fed controls, suggesting a specific effect on lipid metabolism beyond reduced food intake. oup.comnih.gov During the initial phase of treatment, amylin reduced the 24-hour respiratory quotient, indicating a shift towards fat utilization. oup.comnih.gov Furthermore, studies have shown that amylin can reduce plasma triglycerides and cholesterol levels. oup.com In some experimental settings, amylin infusion in rats led to an increase in circulating non-esterified fatty acids and glycerol, suggesting a lipolytic-like action. researchgate.net Conversely, an amylin antagonist was found to reduce muscle triglyceride content in normal rats. nih.gov Combination therapy of amylin and leptin in diet-induced obese rats resulted in reduced expression of hepatic genes involved in lipogenesis and increased expression of genes for lipid utilization. oup.com

Central Nervous System Actions

The physiological effects of amylin are largely mediated through its actions in the central nervous system (CNS). mdpi.com The area postrema (AP), a circumventricular organ in the hindbrain that lacks a tight blood-brain barrier, is a primary site of action for circulating amylin. uzh.ch Amylin receptors, which are a complex of the calcitonin receptor and receptor-activity modifying proteins (RAMPs), are abundant in the AP. mdpi.comfrontiersin.org

Activation of amylin receptors in the AP by peripheral amylin triggers a cascade of neural signals. uzh.ch These signals are relayed to other brain regions involved in energy homeostasis, including the nucleus of the solitary tract (NTS) and the lateral parabrachial nucleus (LPBN). physiology.orgfrontiersin.org Lesions of the AP/NTS in rats abolish the inhibitory effects of systemically administered amylin on food intake. uzh.ch

Beyond its role in homeostatic regulation, amylin also exhibits neurotrophic effects in the rat brain. uzh.ch It has been shown to promote neurogenesis in the AP of adult rats. frontiersin.org Furthermore, amylin is involved in the development of neuronal projections. For instance, amylin is necessary for the maturation of projections from the AP to the NTS. frontiersin.org Amylin has also been found to be expressed in various brain regions, including the cerebral cortex and the ventral tegmental area (VTA), suggesting broader roles within the CNS. mdpi.com In the VTA, a key area for reward and motivation, activation of amylin receptors has been linked to reductions in food intake. researchgate.net

Area Postrema and Hindbrain Circuitry Involvement

Amylin, a peptide hormone co-secreted with insulin from pancreatic β-cells, exerts significant influence over energy homeostasis primarily through its actions on the central nervous system. A key target for circulating amylin is the area postrema (AP), a sensory circumventricular organ located in the hindbrain. nih.govnih.gov The AP is uniquely positioned to detect blood-borne signals as it lacks a tight blood-brain barrier. wjgnet.com Amylin receptors, which are a complex of the calcitonin receptor (CTR) and receptor activity-modifying proteins (RAMPs), are densely expressed in AP neurons. nih.govcore.ac.uk

Activation of these receptors in the AP by systemic amylin is a well-documented phenomenon, demonstrated by the induction of the cellular activity marker c-Fos. nih.govnih.gov This activation is crucial for amylin's effects on food intake. nih.gov Studies in rats have shown that direct microinjection of amylin into the AP suppresses food intake, while administration of an amylin receptor antagonist increases feeding, indicating that endogenous amylin tonically acts on the AP to regulate energy balance. nih.gov

The AP does not act in isolation but is a critical node in a larger hindbrain circuit. Amylin's target cells within the AP project to other important regulatory centers, most notably the nucleus of the solitary tract (NTS). frontiersin.orgfrontiersin.orgresearchgate.net The NTS serves as an integrative hub for various sensory signals related to energy status. frontiersin.orgfrontiersin.org Amylin signaling is essential for the proper development and maturation of these AP-NTS projections. In mice genetically lacking amylin, the density of these neuronal projections is significantly reduced compared to their wild-type counterparts, highlighting a neurotrophic role for amylin in establishing these critical energy-regulating circuits. frontiersin.orgfrontiersin.orguzh.ch Beyond its developmental role, amylin has been shown to promote neurogenesis in the AP of adult rats, further underscoring its dynamic influence on hindbrain plasticity. nih.govuzh.ch

Hypothalamic Nuclei Activation and Neuropeptide Modulation (e.g., POMC, NPY)

While the hindbrain is a primary site of action, amylin also modulates neuronal activity within key hypothalamic nuclei involved in energy balance, particularly the arcuate nucleus (ARC). The ARC contains two main populations of neurons with opposing effects on appetite: pro-opiomelanocortin (POMC) neurons, which are anorexigenic (appetite-suppressing), and neuropeptide Y (NPY)/agouti-related protein (AgRP) neurons, which are orexigenic (appetite-stimulating).

Research in rats and mice demonstrates that amylin selectively activates POMC neurons. nih.govcore.ac.uknih.gov This activation occurs through the phosphorylation of the extracellular signal-regulated kinase (p-ERK), a key intracellular signaling molecule. nih.govnih.gov Studies have shown that a significant portion of amylin-induced p-ERK in the ARC is localized within POMC-expressing neurons, with a notable absence of such activation in NPY neurons. nih.govnih.gov This selective signaling suggests that amylin's anorectic effects are, at least in part, mediated by enhancing the activity of the brain's primary melanocortin pathway. uzh.ch In support of this, the anorectic effect of systemically administered amylin is lost in mice lacking the melanocortin 4 receptor (MC4R), the receptor for a POMC cleavage product. uzh.ch

Furthermore, amylin plays a neurotrophic role in the development of these hypothalamic pathways. In amylin knockout mice, the density of α-melanocyte-stimulating hormone (αMSH, a product of POMC) fibers in the paraventricular nucleus (PVN), a major projection area of ARC POMC neurons, is decreased. nih.govcore.ac.uk Conversely, rats with a targeted depletion of the amylin receptor in the ARC/VMN region also show a reduction in αMSH fiber density. nih.govcore.ac.uk This indicates that amylin signaling is necessary for the proper establishment of these anorexigenic circuits during postnatal development.

Subfornical Organ Neuronal Activity and Associated Behavioral Modulations

The subfornical organ (SFO) is another circumventricular organ that lacks a functional blood-brain barrier, making it accessible to circulating peptides like amylin. nih.govphysiology.org The SFO is a critical site for regulating fluid and electrolyte homeostasis. In vitro slice preparations of the rat SFO have revealed that the majority of its neurons are excited by the application of rat amylin. nih.govphysiology.org This excitatory effect is dose-dependent and can be blocked by the selective amylin receptor antagonist AC-187, confirming a receptor-mediated mechanism. nih.govphysiology.org

The neuronal activation in the SFO by amylin has been linked to specific behavioral outputs. Subcutaneous injections of amylin in euhydrated rats were found to significantly increase water intake, a behavior known as prandial drinking (drinking associated with eating). nih.govphysiology.org This dipsogenic (thirst-inducing) effect is similar to that produced by angiotensin II, a well-known dipsogen that acts via the SFO. nih.govphysiology.org Interestingly, while both amylin and ghrelin (an appetite-stimulating hormone) excite SFO neurons, they appear to act on separate subpopulations of neurons within this structure. jneurosci.org These findings position the SFO as a key sensory target for amylin, where it integrates metabolic signals related to food intake with the regulation of fluid balance. nih.govphysiology.org

Table 1: Effects of Amylin on Subfornical Organ (SFO) Neurons in Rats

ParameterObservationFindingCitation
Neuronal Response In vitro slice preparation73% of 78 tested SFO neurons were excited by rat amylin. nih.govphysiology.org
Excitatory Mechanism Electrophysiological recordingAmylin caused a dose-dependent depolarization and increased action potential frequency. physiology.orgjneurosci.org
Receptor Blockade Co-application of antagonistThe selective amylin receptor antagonist AC-187 completely blocked the excitatory effect of amylin. nih.govphysiology.org
Behavioral Outcome Subcutaneous injectionAmylin injection significantly increased water intake in euhydrated rats. nih.govphysiology.org

Autonomic Nervous System Regulation (Sympathetic Activation)

Amylin's influence on energy balance extends beyond reducing food intake to include the regulation of energy expenditure, a process significantly controlled by the autonomic nervous system. Central administration of amylin in rodents has been shown to increase the activity of the sympathetic nervous system (SNS). nih.govnih.gov This sympathetic activation targets several peripheral tissues involved in metabolism and cardiovascular function. nih.govnih.gov

Direct multifiber nerve recordings have demonstrated that intracerebroventricular (ICV) injection of amylin in mice causes a significant, dose-dependent increase in sympathetic nerve activity (SNA) to brown adipose tissue (BAT). nih.govnih.govresearchgate.net BAT is a primary site of non-shivering thermogenesis, and increased SNA to this tissue leads to increased heat production and energy expenditure, which is reflected by a rise in body temperature following central amylin administration. researchgate.netoup.com

The sympathetic-activating effects of amylin are not restricted to BAT. Studies have also reported increased SNA in lumbar and renal sympathetic nerves following central amylin infusion. nih.govresearchgate.net This suggests a broader role for central amylin in regulating regional sympathetic outflow. The mechanism for this activation is receptor-mediated, as pretreatment with the amylin receptor antagonist AC187 abolishes the BAT SNA response to amylin. nih.govresearchgate.net Conversely, the effect is enhanced in transgenic mice that overexpress the amylin receptor subunit RAMP1 in the central nervous system. nih.govfrontiersin.org This highlights the importance of central amylin signaling in the control of sympathetic outflow to regulate energy homeostasis. nih.gov

Blood-Brain Barrier Permeability and Transport Mechanisms

The ability of peripheral amylin to act on central nervous system sites like the AP and SFO is facilitated by the permeable nature of these circumventricular organs. nih.govwjgnet.com However, amylin's access to and influence within brain regions protected by the blood-brain barrier (BBB) is also a subject of investigation. The BBB is a dynamic interface that tightly regulates the passage of molecules between the blood and the brain parenchyma. frontiersin.orge-dmj.org

Some studies suggest that amylin can cross the BBB, possibly through a mechanism of passive diffusion. researchgate.net There is also evidence that amylin can influence the transport of other molecules across the BBB. For instance, in the context of Alzheimer's disease research, amylin has been shown to enhance the brain-to-blood efflux of amyloid-β (Aβ) peptide across the BBB. nih.gov This effect appears to be mediated by amylin receptors on the brain's endothelial cells and involves the translocation of LRP1, a major receptor involved in Aβ clearance from the brain. nih.gov While human amylin aggregates have been reported to be cytotoxic and can impair cell membrane integrity, it is believed that amylin primarily enters the central nervous system from the periphery when the BBB is compromised due to aging or disease. aging-us.com

Role in Maternal Physiological Adaptations

Beyond its well-known role in metabolic control, amylin has emerged as a novel neuropeptide with potential functions in maternal physiology in rats. nih.gov During the peripartum period and lactation, female rats undergo significant physiological and behavioral adaptations to care for their offspring. nih.gov Microarray studies first identified a dramatic, 24-fold increase in amylin mRNA expression in the medial preoptic area (MPOA) of the hypothalamus in lactating mother rats. nih.govmdpi.com

This increased amylin expression is specifically linked to maternal behavior. nih.govuzh.ch The elevated expression begins around parturition and persists as long as the pups remain with the dam. nih.gov Furthermore, this induction of amylin expression is also observed in non-lactating female rats that are induced to show maternal behavior (sensitized), but not in non-maternal females. nih.gov This effect appears to be independent of ovarian steroid hormones, as ovariectomy did not prevent the activation of these amylin-expressing neurons. nih.gov

Functional experiments have shown that these preoptic amylin neurons are activated by pup exposure. When mothers were separated from and then reunited with their pups, a high percentage (86-93%) of amylin-expressing neurons in the MPOA showed signs of activation. nih.gov Given that the MPOA is a critical hub for the control of maternal behaviors, these findings strongly implicate centrally-produced amylin in the regulation of maternal adaptations. nih.govnih.gov

Table 2: Amylin Expression and Function in Maternal Rats

AspectFindingSignificanceCitation
Expression Location Medial Preoptic Area (MPOA) of the hypothalamus.A key brain region for controlling maternal behaviors. nih.govmdpi.com
Expression Timing Marked increase around parturition and during lactation.Links amylin to the specific physiological state of motherhood. nih.gov
Behavioral Correlation Expression is induced in maternally behaving rats (lactating or sensitized).Suggests a direct role in the neural circuits of maternal care. nih.gov
Neuronal Activation 86-93% of MPOA amylin neurons are activated by pup exposure.Provides functional evidence for amylin's involvement in response to pup stimuli. nih.gov
Hormonal Independence Ovariectomy had no effect on amylin neuron activation.Indicates a regulation mechanism independent of female sex steroids. nih.gov

Interactions with Other Endocrine Systems

Amylin's physiological effects are often modulated through complex interactions with other key hormones involved in energy homeostasis, most notably leptin and insulin. These interactions create a more robust and integrated control system for regulating body weight and nutrient metabolism.

The interaction between amylin and leptin, an adiposity signal released from fat cells, is particularly significant. doi.org In obese, leptin-resistant rats, co-administration of amylin can restore sensitivity to leptin. core.ac.ukphysiology.org This is observed at a cellular level, where amylin pretreatment in obese rats restores leptin-induced phosphorylation of STAT3 (pSTAT3), a key step in leptin signaling, in the ventromedial hypothalamus (VMH). core.ac.ukphysiology.org Mechanistically, amylin has been shown to upregulate leptin receptor expression and increase leptin binding in the rat hypothalamus. core.ac.ukphysiology.org This synergistic relationship is also evident in their combined effects on body weight, where co-treatment leads to greater reductions in body fat than either hormone alone. doi.org In the ARC, amylin and leptin show an additive effect on ERK signaling in neonatal rats, suggesting a cooperative role in the development of hypothalamic circuits. nih.govresearchgate.net

Amylin is co-secreted with insulin from pancreatic β-cells, and they act synergistically to control glucose homeostasis. wjgnet.com While both hormones are involved in post-meal glucose regulation, their interaction in the brain also influences food intake. doi.org Central administration of insulin has been shown to enhance the anorectic effect of amylin in rats, indicating a cooperative action within the CNS to reduce eating. doi.org Amylin also interacts with gut hormones like cholecystokinin (B1591339) (CCK), with the NTS being a likely site for this interaction. core.ac.ukresearchgate.net

Amylin-Insulin Co-secretion and Interplay

Amylin and insulin are co-localized within the same secretory granules of pancreatic beta-cells and are subsequently co-secreted in response to nutrient stimuli such as glucose and arginine. researchgate.netmdpi.comnih.gov Studies using the isolated perfused rat pancreas have demonstrated an identical secretion pattern for both peptides during stimulation. nih.gov The molar ratio of secreted amylin to insulin in rats is approximately 10%. nih.gov

The concordant deficiency of both amylin and insulin secretion is a hallmark of diabetes progression, underscoring their linked physiological roles originating from the pancreatic beta-cell. researchgate.net

Amylin-Leptin Axis and Energy Balance Synergy

Amylin and leptin, a hormone primarily produced by adipose tissue, interact synergistically to regulate energy balance, food intake, and body weight in rats. researchgate.netphysiology.org While their primary sites of action differ—amylin mainly in the area postrema (AP) and leptin in the mediobasal hypothalamus—they significantly influence each other's signaling pathways to produce greater catabolic effects than either peptide achieves alone. researchgate.netuzh.ch

In diet-induced obese (DIO) rats, which are typically resistant to the weight-reducing effects of leptin, amylin administration restores leptin sensitivity. uzh.choup.com This sensitizing effect is mediated, at least in part, through direct interactions in the hypothalamus. researchgate.net Amylin administration in rats has been shown to increase leptin-induced phosphorylation of STAT3 (pSTAT3), a key downstream mediator of leptin signaling, in the ventromedial hypothalamus (VMN). uzh.chdiabetesjournals.org Furthermore, amylin treatment increases leptin binding in the VMN and arcuate nucleus (ARC) of the hypothalamus. researchgate.netoup.com

One novel mechanism for this synergy involves the inflammatory cytokine interleukin-6 (IL-6). Research shows that amylin stimulates microglia within the rat VMN to produce and release IL-6. uzh.chdiabetesjournals.org This IL-6 then acts on adjacent neurons to enhance leptin's activation of STAT3, thereby amplifying its signaling cascade. uzh.chdiabetesjournals.org Blocking IL-6 with a specific antibody in the rat brain prevents both the amylin-induced enhancement of leptin signaling and the associated reduction in body weight gain. diabetesjournals.org

Co-administration of amylin and leptin in lean rats leads to a greater than additive (synergistic) reduction in body weight, food intake, and body fat. researchgate.netphysiology.orgoup.com This enhanced effect is linked to increased energy expenditure and a more significant loss of fat mass compared to pair-fed rats, indicating a true metabolic synergy. physiology.org

Table 1: Synergistic Effects of Amylin and Leptin on Body Weight and Food Intake in Lean Rats (28-day study)

Treatment Group % Decrease in Food Intake % Decrease in Body Weight % Decrease in Epididymal Fat
Amylin 14% 4.3% 19%
Leptin 10% 4.9% 37%
Amylin + Leptin 26% 15.0% 78%

Data derived from studies in lean rats, demonstrating additive effects on food intake and synergistic (greater than additive) effects on body weight and fat loss. researchgate.netoup.com

Amylin and Calcitonin Gene-Related Peptide (CGRP) Interactions

Amylin and Calcitonin Gene-Related Peptide (CGRP) belong to the same calcitonin family of peptides and share significant structural homology, leading to cross-reactivity at their respective receptors. physiology.orgnih.gov In rats, both peptides can often bind to and activate the same receptors, although with differing affinities. nih.gov

The primary receptor for CGRP is a heterodimer of calcitonin receptor-like receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1). frontiersin.org Amylin receptors are typically formed by the calcitonin receptor (CTR) combined with a RAMP subtype (RAMP1, 2, or 3). frontiersin.org The AMY₁ receptor, composed of CTR and RAMP1, is responsive to both amylin and CGRP. frontiersin.org

In various rat tissues, this interaction is evident. In rat liver and skeletal muscle membranes, rat amylin can inhibit the binding of CGRP, demonstrating a shared binding site. nih.gov However, CGRP typically binds with a higher affinity. nih.gov Functional studies in rat ventricular cardiomyocytes show that both CGRP and amylin can produce a positive contractile response. capes.gov.br The response to both peptides is inhibited by CGRP₈₋₃₇, a selective antagonist for CGRP₁-preferring receptors, indicating that amylin exerts its effect in this tissue via CGRP receptors. capes.gov.br Similarly, in the microvasculature, rat amylin's vasodilator effects are mediated through CGRP₁ receptors. nih.govnih.gov

This receptor cross-talk means that the physiological effects of one peptide can be influenced by the other. For instance, in the rat kidney, amylin, but not CGRP, appears to regulate thiazide receptor density and urinary calcium excretion. physiology.org The co-expression of CGRP and CTR in rat trigeminal ganglia neurons suggests that CGRP could act in an autocrine manner through a CTR-based receptor like the AMY₁ receptor, highlighting the potential for complex local interactions. frontiersin.org

Cross-Talk with Other Anorexigenic and Orexigenic Peptides

Amylin's role in energy homeostasis is integrated with a network of other gut- and brain-derived peptides that regulate appetite. This cross-talk primarily occurs in key brain regions like the hypothalamus and the caudal brainstem, including the area postrema (AP) and the nucleus of the solitary tract (NTS). nih.gov

Anorexigenic Peptides:

Cholecystokinin (CCK): Amylin enhances the satiating effect of CCK, a gut hormone released post-prandially. frontiersin.org Studies in rats have shown that the anorectic (appetite-reducing) effects of CCK are diminished when amylin receptors are blocked by an antagonist, indicating that amylin action is necessary for the full satiating effect of CCK. frontiersin.org

Glucagon-Like Peptide-1 (GLP-1): Amylin and GLP-1 are both gut-brain peptides that act as satiation signals. nih.govmdpi.com They can act on distinct neuronal populations in the hindbrain, and combination therapies with analogs of both hormones have shown potential for additive effects on weight loss in preclinical models. mdpi.com Both peptides are recognized as key signals relayed from the gastrointestinal tract to the brain to modulate food intake. publish.csiro.aunih.gov

Melanocortin System: The central melanocortin system is a critical pathway for regulating long-term energy balance. It involves anorexigenic neurons producing pro-opiomelanocortin (POMC) and orexigenic neurons producing agouti-related peptide (AgRP). mdpi.comnih.gov Amylin's signaling intersects with this system. For example, the anorexic actions of leptin, which are enhanced by amylin, are partly mediated through the stimulation of POMC neurons. mdpi.com Gut peptides, including amylin, can influence the activity of these hypothalamic neurons to affect long-term food intake. publish.csiro.au

Orexigenic Peptides:

Amylin's anorexigenic signals generally oppose the actions of orexigenic (appetite-stimulating) peptides like Neuropeptide Y (NPY) and AgRP. mdpi.comnih.gov By enhancing satiety and promoting meal termination, amylin's action counteracts the drive to eat initiated by these orexigenic pathways in the hypothalamus.

Modulation by Sex Hormones (e.g., Estradiol (B170435), Progesterone)

The physiological actions of amylin in rats are modulated by female sex hormones, particularly estradiol. The absence of estradiol, such as in ovariectomized (OVX) rats, alters the body's responsiveness to amylin.

Studies have shown that amylin is significantly more effective at reducing body weight and food intake in obese OVX rats compared to sham-operated controls or OVX rats receiving estradiol replacement. researchgate.net For instance, in one study, amylin infusion resulted in approximately 5% body weight loss in control rats but more than double that (11%) in estradiol-deficient OVX rats. researchgate.net This suggests that estradiol may normally restrain the catabolic actions of amylin. The enhanced weight loss in the absence of estradiol is due to both central and peripheral actions and does not appear to require the presence of leptin. researchgate.net

Direct effects of sex hormones on amylin expression in the brain have also been documented. In the cerebral cortex of immature female rats, 17β-estradiol treatment was found to increase the expression of amylin protein. mdpi.com Conversely, progesterone (B1679170) and the glucocorticoid dexamethasone (B1670325) significantly decreased amylin protein levels in the same brain region. mdpi.com These findings indicate that sex steroids can directly regulate the presence of amylin in specific brain areas, potentially influencing its local function.

Table 2: Effect of Sex Hormones on Amylin Protein Expression in the Cerebral Cortex of Immature Female Rats

Hormone Treatment Change in Amylin Protein Level
17β-Estradiol Increased
Progesterone Decreased

Data from a study investigating the direct effects of steroid hormones on amylin protein levels in the rat brain. mdpi.com

Pathophysiological Investigations and Animal Models

Amylin Aggregation and Amyloidogenesis Research in Rodent Models

Molecular Mechanisms of Rat Amylin Non-Amyloidogenicity

Rat amylin, a 37-amino acid peptide hormone, is notable for its lack of amyloid fibril formation under physiological conditions, a characteristic that starkly contrasts with its human counterpart. This inherent non-amyloidogenic nature is attributed to key differences in its amino acid sequence compared to human amylin. The primary sequences of human and rat amylin differ at six positions, with the most critical variations located in the region spanning residues 20-29.

Specifically, rat amylin possesses three proline residues at positions 25, 28, and 29, which are absent in human amylin. Proline is known to be a "beta-sheet breaker" due to its rigid cyclic structure, which disrupts the formation of the β-sheet secondary structures that are essential for amyloid fibril assembly. The presence of these proline residues in rat amylin is considered a dominant factor in preventing its aggregation.

Beyond the proline substitutions, other amino acid differences between rat and human amylin also contribute to the reduced amyloidogenicity of the rat peptide. For instance, the substitution of histidine at position 18 in human amylin with arginine in rat amylin has been shown to play a role. While single-residue substitutions in rat amylin with the corresponding human amino acids (e.g., R18H, L23F, or V26I) can induce fibril formation to a limited extent, the presence of the three proline residues has a dominant-negative effect on this process.

Oligomerization Kinetics and Fibrillar Self-Assembly Characterization

The study of the oligomerization kinetics and fibrillar self-assembly of rat amylin is crucial for understanding its non-amyloidogenic nature. Under normal physiological conditions, rat amylin does not readily form amyloid fibrils. Thioflavin T (ThT) fluorescence assays, a standard method for detecting amyloid fibrils, typically show no significant increase in fluorescence when rat amylin is incubated in physiological buffers, indicating a lack of β-sheet-rich fibril formation.

However, research has shown that under specific non-physiological conditions, fibril formation of synthetic rat amylin can be induced. One such condition is the dissolution of the peptide in 20 mM Tris-HCl buffer. uzh.ch Under these circumstances, rat amylin can form fibrils that bind Congo red, a characteristic feature of amyloid. uzh.ch This suggests that while rat amylin has a very low propensity to aggregate, it is not entirely incapable of forming fibrillar structures.

The kinetics of this induced aggregation, however, are significantly slower and less robust compared to human amylin. While detailed kinetic parameters such as lag times and elongation rates for Tris-HCl induced rat amylin aggregation are not extensively documented in comparative studies, the general observation is a much-reduced rate and yield of fibril formation. The presence of proline residues in the rat amylin sequence is a major contributing factor to these slow kinetics, as they hinder the conformational changes required for self-assembly into β-sheets.

Table 1: Fibrillar Self-Assembly Characteristics of Rat Amylin Under Different Conditions
ConditionObservationKinetic ImplicationReference
Physiological Buffer (e.g., PBS)No significant ThT fluorescence increase.Extremely long or infinite lag phase; no significant fibril elongation. uzh.ch
Dissolved in 20 mM Tris-HClFibril formation observed via TEM and Congo red binding.Fibril formation is inducible, but kinetics are slower compared to human amylin. uzh.ch

Role of Amylin in Models of Metabolic Dysregulation

Hyperamylinemia Studies in Obese and Diabetic Rat Models

Hyperamylinemia, a condition characterized by elevated levels of circulating amylin, is a common feature in preclinical models of obesity and type 2 diabetes, such as the obese Zucker (fa/fa) rat and the Zucker Diabetic Fatty (ZDF) rat. These models are instrumental in understanding the pathophysiological role of amylin in metabolic dysregulation.

In obese Zucker rats, which are hyperinsulinemic and insulin-resistant but not overtly diabetic, there is a marked hypersecretion of amylin from the pancreas compared to their lean counterparts. researcher.life Studies have shown that both basal and stimulated levels of amylin are significantly elevated in these animals. The molar ratio of secreted amylin to insulin (B600854) is also increased, particularly during stimulated conditions, suggesting a disproportionate secretion of amylin relative to insulin in this state of insulin resistance. researcher.life

Similarly, in the ZDF rat, a model that progresses to overt type 2 diabetes, an increased amylin-to-insulin ratio is observed at the onset of hyperglycemia. nih.govucl.ac.uknih.gov This suggests that as the pancreas struggles to compensate for insulin resistance, the regulation of amylin secretion may also be altered, leading to a state of relative or absolute hyperamylinemia.

Table 2: Amylin Secretion in Obese and Diabetic Rat Models
Rat ModelAgeConditionKey FindingReference
Obese Zucker (fa/fa) vs. Lean18 weeksGlucose StimulatedAmylin to Insulin Molar Ratio: 1.23% ± 0.05% (Obese) vs. 0.99% ± 0.04% (Lean) researcher.life
Obese Zucker (fa/fa) vs. Lean54 weeksGlucose StimulatedSignificantly higher amylin to insulin molar ratio in obese rats. researcher.life
ZDF-drt (diabetic)-Onset of HyperglycemiaDoubling of the amylin-to-insulin ratio. nih.govucl.ac.uknih.gov

Extrapancreatic Amylin Deposition and Associated Tissue Pathology in Rodents

While the pancreas is the primary site of amylin-associated pathology, studies using transgenic rat models expressing human amylin (e.g., the HIP rat) have revealed significant amylin deposition in various extrapancreatic tissues, leading to associated pathologies. researchgate.netnih.gov This systemic deposition indicates that circulating, pancreas-derived human amylin can accumulate in other organs, contributing to a wider range of complications.

Brain Pathology: Amylin deposits have been identified in the brains of transgenic rats, particularly in the temporal lobe gray matter, blood vessels, and perivascular spaces. nih.govnih.gov The accumulation of oligomerized amylin in the brain is associated with a significant neuroinflammatory response, characterized by the activation of microglia and macrophages. nih.gov This inflammation is evidenced by elevated levels of pro-inflammatory cytokines such as TNF-α and IL-6. nih.gov Functionally, this brain pathology can lead to the development of progressive neurological deficits. researchgate.net Furthermore, in rat models that also exhibit features of Alzheimer's disease, human amylin has been shown to co-deposit with β-amyloid (Aβ), potentially exacerbating cerebral amyloid pathology. nih.govmdpi.com

Other Tissues: Amylin deposition has also been documented in the heart and skin of "humanized" rat models. researchgate.netresearchgate.net In cardiac tissue, the accumulation of amylin oligomers is linked to myocyte injury and heart failure. researchgate.net Pathogenic amylin also deposits in the capillary endothelium of the skin, and research suggests that skin capillary amylin deposition correlates with cerebral small vessel amylin deposition, presenting a potential biomarker for intracranial vasculopathy. researchgate.net

The following table summarizes the key findings regarding extrapancreatic amylin deposition in rodent models.

TissueLocation of DepositionAssociated PathologyKey Findings in Rat Models
Brain Temporal lobe gray matter, blood vessels, perivascular spaces. nih.govnih.govNeuroinflammation, microglial activation, neurological deficits. nih.govresearchgate.netElevated pro-inflammatory cytokines (TNF-α, IL-6); co-localization with Aβ plaques. nih.govnih.gov
Kidney Microvasculature, proximal tubules, mesangial areas. oup.comnih.govHypertension, renal hypoxia, inflammation, ischemic injury. oup.comIncreased density of amylin binding sites correlates with systolic blood pressure. oup.comnih.gov
Heart Cardiac tissue, myocytes. researchgate.netMyocyte injury, heart failure. researchgate.netAccumulation of amylin oligomers linked to cardiac dysfunction. researchgate.net
Skin Capillary endothelium. researchgate.netPotential marker for systemic vasculopathy.Skin capillary deposition mirrors that in cerebral small vessels. researchgate.net

These findings underscore that the pathology of amyloidogenic amylin is not confined to the pancreas and that its systemic deposition in rodent models provides critical insights into the multi-organ complications associated with hyperamylinemia.

Genetic and Dietary Manipulations in Rat Amylin Research

Genetic and dietary manipulations are fundamental strategies in rat models to investigate the complex role of amylin in both physiology and pathophysiology. These approaches allow researchers to control for variables such as amylin expression levels, amyloidogenicity, and metabolic state.

Genetic Manipulations: The primary genetic manipulation in rat amylin research has been the creation of transgenic models that overexpress human IAPP (h-IAPP). nih.govresearchgate.net Since rodent amylin does not form amyloid, these "humanized" models, such as the HIP (Human IAPP Pancreatic) rat, are essential for studying the pathological consequences of amylin amyloidosis. nih.govnih.gov In the HIP rat, the human amylin gene is expressed specifically in pancreatic β-cells, leading to chronic hyperamylinemia and the progressive development of islet amyloid deposits, β-cell loss, and eventually, diabetes. nih.gov This model has been instrumental in demonstrating the direct toxicity of amyloid-forming amylin on pancreatic, cardiac, renal, and neural tissues. nih.govnih.gov

More advanced genetic tools, such as CRISPR-Cas9 technology, are enabling more precise genetic modifications. nih.govnih.govmdpi.com This technology can be used to create knock-out or knock-in rat models, offering the potential to study the effects of amylin gene deletion or to introduce specific mutations, such as the S20G variant that increases human amylin's aggregation propensity. nih.gov These sophisticated genetic models allow for a deeper understanding of the specific pathways through which amylin exerts its effects.

Dietary Manipulations: Dietary interventions are widely used in conjunction with genetic models to explore how metabolic stress influences amylin pathology. High-fat diets are commonly administered to rats to induce obesity, insulin resistance, and a state of metabolic syndrome. oup.comnih.govfrontiersin.org In h-IAPP transgenic rodents, a high-fat diet exacerbates the underlying pathology by increasing the demand for insulin and, consequently, amylin secretion. This leads to accelerated amylin accumulation and deposition in both the pancreas and extrapancreatic tissues like the brain. frontiersin.org

Conversely, dietary or caloric restriction is used to study the therapeutic potential of reducing metabolic stress. nih.gov Studies in high-fat-fed female rats have shown that amylin administration reduces body weight and preferentially decreases body fat, and these effects are maintained under various states of food restriction. nih.gov Research has also explored how different diets affect amylin sensitivity. While long-term high-fat feeding and obesity only slightly reduce the anorectic (appetite-suppressing) response to amylin, inducing hyperamylinemia in lean, chow-fed rats did not appear to cause amylin receptor downregulation. nih.gov This suggests that the amylin signaling system is relatively resistant to desensitization.

The table below outlines the common manipulations and their applications in rat amylin research.

Manipulation TypeSpecific ApproachPurpose and Key Findings
Genetic Transgenesis (e.g., HIP rat model). nih.govresearchgate.netTo model human amylinopathy by expressing amyloidogenic h-IAPP; demonstrates amylin-induced pathology in pancreas, heart, kidney, and brain. nih.govnih.gov
CRISPR-Cas9 Gene Editing. nih.govnih.govTo create precise knock-out, knock-in, or mutated amylin genes; allows for detailed mechanistic studies.
Dietary High-Fat Diet (HFD). nih.govfrontiersin.orgTo induce obesity and insulin resistance; exacerbates hyperamylinemia and accelerates amyloid deposition and associated pathologies. frontiersin.org
Caloric/Food Restriction. nih.govTo investigate the effects of reduced metabolic load; amylin's ability to reduce fat mass is preserved during restriction. nih.gov
Chow vs. High-Fat Preference. researchgate.netTo study amylin's role in food preference; amylin treatment reduces the preference for high-fat food sources. researchgate.net

Through the combined use of genetic and dietary manipulations, researchers can effectively model the interplay between genetic predisposition and environmental factors (like diet) in the progression of amylin-related diseases.

Advanced Methodologies and Experimental Approaches in Rat Amylin Research

In Vivo Physiological Monitoring Techniques

In vivo studies in rats are fundamental for elucidating the systemic effects of amylin. These techniques involve live animal models, often with chronic instrumentation, to monitor physiological changes in real-time or over extended periods following amylin manipulation. Common approaches include the continuous infusion of amylin or its analogues and the monitoring of metabolic parameters. For instance, diet-induced obese (DIO) rats are a common model for studying the effects of amylin analogues on energy homeostasis. acs.org

Researchers utilize several key methods:

Subcutaneous Infusion and Injection: Chronic subcutaneous infusion via osmotic mini-pumps or periodic subcutaneous injections are standard methods for administering rat amylin or its analogues to study long-term effects on metabolism. ki.senih.gov

Metabolic Monitoring: Key parameters such as food intake, meal patterns, and body weight are meticulously recorded. acs.orgki.sephysiology.org In some studies, food intake is measured at precise intervals (e.g., 1, 2, and 4 hours) post-injection to determine acute anorectic effects. nih.gov

Blood Pressure Monitoring: Given the identification of amylin binding sites in the kidney, techniques to monitor cardiovascular parameters like systolic blood pressure are employed, particularly in genetic models of hypertension such as the spontaneously hypertensive rat (SHR). ahajournals.org

Radiotracer Studies: In vivo injection of radiolabeled molecules like 125I-amylin allows for the assessment of peptide distribution and binding site density in various tissues, such as the kidney. ahajournals.org

These in vivo approaches have been instrumental in establishing amylin's role as a satiety hormone and its potential as a therapeutic target for obesity. ki.se

TechniqueModelParameters MonitoredKey Findings/ApplicationCitation
Chronic Subcutaneous InfusionAd libitum fed ratsFood intake, meal pattern, body weightInvestigates IAPP as a satiety hormone. ki.se
Subchronic Subcutaneous InjectionsDiet-Induced Obese (DIO) ratsFood intake, body weightUsed in weight loss assays for amylin analogues. acs.org
Acute Subcutaneous InjectionsSingle-housed ratsFood intake at 1, 2, 4 hoursDetermines acute anorectic effects of rat amylin. nih.gov
In Vivo 125I-amylin Injection & AutoradiographySpontaneously Hypertensive Rat (SHR)Renal amylin binding density, systolic blood pressureAssesses amylin's role in hypertension. ahajournals.org

Ex Vivo Tissue and Organ Perfusion Studies

Ex vivo studies bridge the gap between in vivo complexity and in vitro simplicity by maintaining the tissue or organ architecture outside the body. This allows for the study of organ-specific responses to amylin in a controlled environment.

Ex Vivo Lung Perfusion (EVLP): While broadly used for organ preservation, the EVLP technique in rats provides a robust platform for investigating the direct effects of hormones on lung physiology. mdpi.complos.orgnih.gov The procedure involves harvesting the heart-lung block, cannulating the pulmonary artery, and perfusing the lungs with a specialized solution while maintaining ventilation. plos.org This setup allows for the assessment of physiological parameters and molecular changes in response to therapeutic agents, a methodology applicable to studying amylin's effects on pulmonary tissue. mdpi.complos.org

Brain Slice Preparations: Coronal brain slices containing specific nuclei, such as the central nucleus of the amygdala (CeLC), are prepared from rats. nih.govjneurosci.org These slices are kept viable in artificial cerebrospinal fluid (ACSF) and used for detailed electrophysiological and pharmacological experiments, allowing researchers to study the effects of amylin and related peptides on specific neural circuits. nih.gov

Ex Vivo Serum Analysis: Serum collected from transgenic rat models, such as the "humanized" HIP rat that overexpresses human amylin, can be analyzed ex vivo. acs.org Techniques like Western blotting are used to detect and quantify amylin oligomers, providing insights into the peptide's state in circulation, although this model uses the human form of the peptide. acs.org

In Vitro Cellular and Subcellular Assays

In vitro assays using cultured cells are essential for dissecting the molecular mechanisms of rat amylin action at the cellular level, particularly its interaction with receptors and subsequent signaling cascades.

Receptor Transfection and Functional Assays: A primary technique involves transiently transfecting non-native cells, such as COS-7 cells, with the components of the amylin receptor: the calcitonin receptor (CTR) and a specific Receptor Activity-Modifying Protein (RAMP). nih.gov This allows for the creation of specific rat amylin receptor subtypes (e.g., rAMY1(a), rAMY3(a)) in a controlled system. nih.gov

cAMP Assays: Following transfection, cells are stimulated with agonists, and the production of cyclic AMP (cAMP), a key second messenger, is measured to determine receptor activation and potency. nih.gov

Radioligand Binding Assays: These assays use radiolabeled rat amylin (e.g., [125I]-rAmy) to quantify the binding affinity of amylin and its analogues to the expressed receptors. nih.govoup.com Competition binding experiments, where unlabeled ligands compete with the radioligand, are used to determine the binding affinities (pIC50) of various compounds. nih.gov

Primary Cell Cultures: Neurons and astrocytes are cultured from specific rat brain regions, like the hippocampus. aging-us.com These primary cultures are used to study the direct effects of peptides on cell morphology, membrane integrity, and viability using techniques like immunofluorescence and assays for reactive oxygen species (ROS) and mitochondrial membrane potential. aging-us.com

Cell Line Studies: Established cell lines, such as the rat insulinoma INS-1E cell line, are used to investigate the interplay between amylin and other hormones like insulin (B600854). jpp.krakow.pl Techniques like Western blotting are employed to analyze intracellular and secreted protein levels. jpp.krakow.pl

Assay TypeCell SystemPurposeCitation
cAMP AssayCOS-7 cells transfected with rat receptorsMeasure functional potency of agonists/antagonists. nih.gov
Radioligand Binding AssayCOS-7 cells transfected with rat receptorsDetermine binding affinity of ligands to receptor subtypes. nih.govoup.com
ImmunofluorescencePrimary rat hippocampal neuronsAssess changes in cell morphology and membrane integrity. aging-us.com
Western BlotRat insulinoma INS-1E cellsQuantify amylin and insulin protein levels. jpp.krakow.pl

Molecular Biology Techniques (e.g., qRT-PCR, Microarray, In Situ Hybridization)

Molecular biology techniques are pivotal for studying the expression, regulation, and localization of rat amylin and its receptor components at the genetic and mRNA levels.

Cloning and Sequencing: The foundational work on rat amylin involved screening a rat pancreatic islet cDNA library to isolate and sequence the cDNA encoding the amylin precursor. pnas.org This provided the primary structure of the peptide and its precursor. pnas.org

Gene Expression Analysis:

Northern Blotting: This classic technique has been used to demonstrate the tissue-specific expression of amylin mRNA, confirming its high abundance in the pancreas. pnas.org

Quantitative Real-Time PCR (qRT-PCR): A highly sensitive method used to quantify mRNA levels of amylin receptor components (CTR, RAMPs) in various tissues or in single cells collected from specific brain regions like the area postrema. nih.govresearchgate.net It is also used to validate findings from broader transcriptomic analyses like microarrays. nih.gov

DNA Microarray: This high-throughput technique allows for the simultaneous analysis of thousands of genes. It has been applied to rat pancreatic islets and hypothalamic tissue to identify genes whose expression is altered under different physiological conditions, providing a broad view of the pathways involving amylin. nih.govbioscientifica.comnih.gov

RNA-Sequencing (RNA-Seq): A more recent and comprehensive transcriptomic method used to identify genes involved in specific behaviors or adaptations, such as maternal functions in which amylin is implicated. nih.gov

In Situ Hybridization (ISH): This technique is crucial for localizing mRNA expression within the anatomical context of a tissue. ISH has been used to map the distribution of amylin precursor mRNA in the rat pancreas and the mRNA for its receptor components in the brain and other tissues, revealing the precise cellular sites of synthesis and potential action. pnas.orgnih.govresearchgate.netembopress.org

Protein Biochemistry and Biophysical Characterization (e.g., Spectroscopy, Microscopy for aggregation studies)

Biochemical and biophysical methods are employed to study the structure, stability, and aggregation properties of rat amylin, especially in comparison to its aggregation-prone human counterpart.

Spectroscopy:

Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD): These techniques are used to investigate the secondary structure and conformational properties of rat amylin in solution. researchgate.netnih.gov Studies have combined experimental NMR data with molecular dynamics simulations to refine structural models. plos.org

Infrared (IR) Spectroscopy: The amide I region of the IR spectrum is particularly sensitive to protein secondary structure and has been used to characterize the solution structures of rat amylin. nih.gov

Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. This assay is a standard method to monitor aggregation kinetics and is used to confirm the non-aggregating nature of rat amylin under conditions where human amylin readily forms fibrils. researchgate.netbiophysics-reports.org

Mass Spectrometry:

Electrospray Ionization-Ion Mobility Spectrometry-Mass Spectrometry (ESI-IMS-MS): This advanced technique can detect and characterize early-stage oligomers of peptides. It has been used to compare oligomer formation from human and rat amylin, revealing differences in their gas-phase stability that may contribute to their distinct amyloid propensities. researchgate.net

Microscopy:

Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM): These high-resolution imaging techniques are used to visualize the morphology of peptide aggregates. biophysics-reports.orgnih.gov In studies of amylin, they are used to confirm the absence of fibrillar structures for rat amylin and to characterize the aggregates formed by the human peptide. biophysics-reports.orgmdpi.com High-speed AFM, in particular, can visualize the structural dynamics of aggregation in real time. mdpi.com

Molecular Dynamics (MD) Simulations: Computational approaches like MD and Monte Carlo simulations are used to model the behavior of rat amylin in solution. nih.govplos.org These simulations help predict stable conformations, such as the presence of an α-helical segment, and investigate the peptide's structural dynamics, complementing experimental findings. nih.gov

Neuroanatomical Tracing and Electrophysiological Recordings

To understand amylin's function in the central nervous system, researchers combine neuroanatomical methods to map circuits with electrophysiological techniques to measure neuronal activity.

Neuroanatomical Tracing:

Anterograde and Retrograde Tracers: These tracers are injected into specific brain regions in rats to map neuronal connections. uzh.chresearchgate.net For example, tracers can identify the projections from amylin-sensitive areas like the area postrema (AP) to other brain regions or map the inputs to areas where amylin acts, such as the ventral tegmental area (VTA). uzh.chresearchgate.net

Electrophysiological Recordings:

In Vitro Patch-Clamp Recordings: This technique is performed on neurons in ex vivo brain slices. nih.govjneurosci.org Whole-cell patch-clamp allows for the detailed study of how amylin or its antagonists modulate synaptic transmission (e.g., excitatory postsynaptic currents, EPSCs), neuronal excitability, and the frequency and amplitude of miniature EPSCs, which helps to distinguish between presynaptic and postsynaptic mechanisms of action. nih.govjneurosci.org

In Vivo Extracellular Single-Unit Recordings: This method involves recording the activity of individual neurons in the brain of an anesthetized rat. jneurosci.orgjneurosci.org It is used to study how the firing rate of neurons in specific nuclei (e.g., CeLC) responds to peripheral stimuli or the local application of amylin agonists and antagonists via microdialysis probes. jneurosci.org This approach directly links cellular activity to systemic physiological states, such as pain models. jneurosci.org

Pharmacological Manipulation with Selective Agonists and Antagonists

The use of selective pharmacological tools is indispensable for characterizing rat amylin receptors and elucidating the physiological roles mediated by these receptors.

Agonists: These molecules mimic the action of endogenous rat amylin.

Rat Amylin (rAmy) and related peptides: Native rat amylin and other members of the calcitonin family, such as rat calcitonin (rCT) and calcitonin gene-related peptide (rαCGRP), are used to determine the agonist profile of different receptor subtypes. nih.gov Studies have shown that rAmy is most potent at rAMY1(a) and rAMY3(a) receptors. nih.gov

Pramlintide: A synthetic analogue of human amylin that incorporates proline substitutions from the rat amylin sequence to prevent aggregation. nih.gov It is considered an amylin receptor-selective agonist and is often used in preclinical rat models. researchgate.net

Salmon Calcitonin (sCT): A potent dual agonist of amylin and calcitonin receptors, often used to probe amylin-related functions. researchgate.netnih.gov

Antagonists: These molecules block the action of amylin, which is crucial for confirming that an observed effect is mediated by amylin receptors.

AC187 and AC413: These are widely used peptide antagonists derived from salmon calcitonin. nih.gov They are potent antagonists at all three rat amylin receptor subtypes (rAMY1(a), rAMY2(a), rAMY3(a)). nih.govtandfonline.com

Peptide Fragments: Truncated fragments of related peptides, such as sCT(8-37) and rαCGRP(8-37), also act as antagonists. nih.gov rαCGRP(8-37) displays some selectivity for amylin receptors over calcitonin receptors in rats. nih.gov

These pharmacological tools are typically tested in the in vitro functional assays (e.g., cAMP assays) described previously to establish their potency and selectivity at cloned rat receptors before being used in more complex ex vivo and in vivo models. nih.gov

CompoundTypeTarget/CommentCitation
Rat Amylin (rAmy)AgonistEndogenous ligand; potent at rAMY1(a) and rAMY3(a) receptors. nih.gov
Rat α-Calcitonin Gene-Related Peptide (rαCGRP)AgonistEquipotent to rAmy at rAMY1(a) and rAMY3(a) receptors. nih.gov
PramlintideAgonistNon-aggregating amylin mimetic; selective for amylin receptors. nih.govresearchgate.net
AC187AntagonistPotent antagonist at rAMY1(a), rAMY2(a), and rAMY3(a) receptors. nih.govtandfonline.com
AC413AntagonistPotent antagonist at all three rat amylin receptor subtypes. nih.gov
sCT(8-37)AntagonistPotent antagonist at all three rat amylin receptor subtypes. nih.gov
rαCGRP(8-37)AntagonistDisplays selectivity for rat amylin receptors over rat calcitonin receptors. nih.gov

Q & A

Q. What experimental techniques are recommended for validating rat amylin’s receptor activation in physiological models?

To assess receptor activation (e.g., amylin, calcitonin, or CGRP receptors), use G protein-coupled receptor (GPCR) recruitment assays such as Bioluminescence Resonance Energy Transfer (BRET). For example, mutated rat amylin analogs with enhanced potency (e.g., L27W/S34P/Y37HYP mutations) showed 5- to 11-fold increased activation of amylin receptor 1/2 and calcitonin receptors in BRET assays . Complement this with competitive binding assays (e.g., fluorescence polarization) to quantify affinity shifts in receptor extracellular domains .

Q. How can researchers ensure specificity of antibodies targeting rat amylin in immunohistochemistry or Western blot?

Use antibodies validated via Relative Expression Verification (REV) to confirm cross-reactivity with rat amylin. Prioritize polyclonal/monoclonal antibodies tested in species-specific models (e.g., rat pancreatic tissues) and verify results with knockout controls or siRNA-mediated amylin knockdown . Include advanced verification data such as immunocytochemistry in primary islet cells to confirm localization .

Q. What structural features distinguish rat amylin from human amylin, and how do these impact functional studies?

Rat amylin differs from human amylin at six residues (e.g., positions 18, 23, 26, 28, 29, 31), which reduce β-sheet propensity and prevent fibril formation . Use circular dichroism (CD) spectroscopy or NMR to compare secondary structures (α-helix vs. β-hairpin ratios) under varying pH and solvent conditions . Note that rat amylin retains a disulfide bridge (Cys2-Cys7) critical for receptor binding .

Advanced Research Questions

Q. How do force-field biases in molecular dynamics (MD) simulations affect predictions of rat amylin’s conformational equilibrium?

Force fields like Gromos53a6 overestimate β-hairpin content, while CHARMM22/CMAP favors α-helices. For accurate modeling of rat amylin, use Amberff99sb*-ILDN or CHARMM22*, which balance secondary structure predictions and align with NMR chemical shift data . Employ bias exchange metadynamics to map free-energy landscapes of transient states (e.g., α-helical intermediates) that may precede aggregation .

Q. What experimental strategies resolve contradictions in cross-species aggregation studies (e.g., rat vs. human amylin)?

When rat amylin fails to inhibit human amylin fibrillization in cross-seeding assays, conduct atomic-level MD simulations to analyze hetero-oligomer stability. For example, rat-human hybrid oligomers exhibit weaker hydrogen bonding and solvent accessibility compared to pure human aggregates, explaining reduced seeding efficiency . Validate with thioflavin-T assays and TEM to correlate structural dynamics with aggregation kinetics .

Q. How can mutagenesis studies optimize rat amylin analogs for receptor subtype selectivity?

Systematically introduce mutations in the C-terminal region (residues 27–37), which governs receptor binding. For amylin receptor 1/2 selectivity, incorporate L27W/S34P/Y37HYP mutations, enhancing potency 10-fold via hydrophobic and proline-induced rigidity . Test receptor subtype activation using BRET assays and compare with clinical analogs like pramlintide to benchmark efficacy .

Q. What statistical frameworks are critical for preclinical studies of rat amylin in hypertension models?

Follow NIH guidelines for preclinical reporting, including detailed sample sizes, randomization protocols, and effect-size calculations. In spontaneous hypertensive rat (SHR) models, track renal amylin receptor activation timelines (e.g., pre-hypertensive vs. established phases) using longitudinal ELISA or qPCR for receptor expression . Use mixed-effects models to account for individual variability in blood pressure responses .

Methodological Guidance

Q. How should researchers design assays to quantify amylin’s inhibition of insulin-stimulated glucose uptake?

Use differentiated 3T3-L1 adipocytes or primary rat adipocytes. Pre-treat cells with rat amylin (1–100 nM), then measure glucose uptake via fluorescent 2-NBDG or radioisotope (³H-2-deoxyglucose) assays. Normalize data to insulin-only controls and validate with AMP kinase inhibitors to isolate amylin-specific pathways .

Q. What protocols ensure reproducibility in measuring amylin-induced satiety in rodent models?

Standardize gastric emptying assays using phenol red dye retention in fasted rats. Administer rat amylin intraperitoneally (0.1–1 µg/kg) and compare with saline controls. Pair with behavioral satiety scoring (e.g., food intake suppression over 24h) and plasma amylin ELISAs to correlate peptide levels with effects .

Q. How can researchers reconcile discrepancies between in vitro and in vivo amylin activity data?

Perform pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) using radiolabeled amylin analogs. Adjust in vitro assay conditions (e.g., serum protein content, pH) to mimic in vivo microenvironments. Use compartmental modeling to predict dose-response relationships .

Data Interpretation & Validation

Q. What criteria validate the biological relevance of amylin’s transient α-helical intermediates observed in simulations?

Correlate MD-predicted α-helix lifetimes with experimental hydrogen-deuterium exchange mass spectrometry (HDX-MS) data. Transient helices >10 ns in simulations should correspond to protected amide protons in HDX-MS . Test functional relevance via helical-destabilizing mutations (e.g., proline substitutions) and assess aggregation/receptor binding deficits .

Q. How to address conflicting reports on rat amylin’s cytotoxicity in β-cell models?

Differentiate membrane leakage (pore formation) vs. apoptosis mechanisms. Use patch-clamp electrophysiology to measure ion flux in INS-1 cells treated with rat amylin oligomers. Compare with lactate dehydrogenase (LDH) release assays and caspase-3 activation to identify dominant pathways .

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